molecular formula C29H32ClNO10 B12358324 (19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone

Cat. No.: B12358324
M. Wt: 590.0 g/mol
InChI Key: BXQUJOAWTLZSPO-PFCHHEOPSA-N
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Description

The compound (19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone is a complex organic molecule characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to alter its functional groups, such as converting ketones to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the chlorine atom may result in the formation of various substituted derivatives.

Scientific Research Applications

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone:

    Chemistry: The compound’s unique structure makes it a subject of interest for studying complex organic synthesis and reaction mechanisms.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or bioactive compounds.

    Medicine: The compound may have therapeutic potential, particularly if it exhibits bioactivity against specific targets.

    Industry: Its chemical properties could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The specific mechanism of action for (19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone is not well-documented. its molecular targets and pathways would likely involve interactions with specific enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds to (19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone include other hexacyclic organic molecules with similar functional groups. These compounds may share some chemical properties but differ in their specific structures and reactivity. Examples include:

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C29H32ClNO10

Molecular Weight

590.0 g/mol

IUPAC Name

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone

InChI

InChI=1S/C29H32ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h10,12-13,15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3/t10?,12-,13-,15?,19?,22-,24?,26?,28?/m0/s1

InChI Key

BXQUJOAWTLZSPO-PFCHHEOPSA-N

Isomeric SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl

Canonical SMILES

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl

Origin of Product

United States

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